2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYUSTNSODJZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269809 | |
| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914224-26-3 | |
| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914224-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromo 4 Tert Butoxy 4 Oxobutanoic Acid
Stereoselective Synthesis Approaches
Stereoselective synthesis is paramount for producing specific stereoisomers of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid. This is achieved by introducing chirality through various means, including enantioselective catalysis and the use of chiral auxiliaries, leading to either enantioselective or diastereoselective transformations.
Enantioselective bromination introduces a bromine atom at the α-carbon of a precursor molecule in a way that preferentially forms one of two enantiomers. While direct enantioselective bromination of carboxylic acids is challenging, organocatalysis has emerged as a powerful strategy for the α-functionalization of carbonyl compounds. nih.govnih.gov This approach can be adapted for the synthesis of the target molecule, likely starting from mono-tert-butyl succinate.
The general mechanism involves the reaction of the carboxylic acid precursor with a chiral amine catalyst, such as a derivative of proline or diphenylpyrrolidine, to form a chiral enamine or enolate intermediate. rsc.org This intermediate then reacts with an electrophilic bromine source, like N-Bromosuccinimide (NBS), from a sterically less hindered face, as directed by the chiral catalyst. nih.gov The catalyst is regenerated, and the α-brominated product is released with high enantiomeric excess (ee).
Table 1: Organocatalyzed Enantioselective α-Bromination
| Catalyst | Brominating Agent | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Diphenylpyrrolidine | N-Bromosuccinimide (NBS) | Aldehydes, Ketones | Up to 96% |
This table illustrates typical results for organocatalytic bromination of related carbonyl compounds, demonstrating the potential of the methodology. nih.govrsc.org
A widely employed and reliable method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.org These are enantiomerically pure compounds that, when attached to the substrate, direct the stereochemical outcome of subsequent reactions. researchgate.net For the synthesis of this compound, the free carboxylic acid of mono-tert-butyl succinate can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. santiago-lab.com
Once the chiral auxiliary is attached, forming a chiral imide, the α-protons become diastereotopic. Deprotonation with a suitable base (e.g., Lithium diisopropylamide, LDA) forms a stereochemically defined enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophilic bromine source to attack from the opposite face. This results in a highly diastereoselective bromination. researchgate.netyoutube.com After the reaction, the chiral auxiliary can be cleaved and recovered for reuse.
Table 2: Chiral Auxiliary-Driven Diastereoselective Bromination
| Chiral Auxiliary | Base | Brominating Agent | Key Feature | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Evans Oxazolidinone | LDA or NaHMDS | NBS or Br₂ | Formation of a rigid chiral enolate | >95:5 |
| Camphorsultam | BuLi | NBS | Steric hindrance directs electrophile | High |
Diastereoselective transformations create a specific diastereomer of a product. In the context of this compound, this is most effectively achieved using the chiral auxiliary approach described previously. The attachment of the chiral auxiliary to the achiral mono-tert-butyl succinate creates a chiral molecule. The subsequent bromination is a diastereoselective reaction because the transition states leading to the two possible diastereomeric products are not mirror images and have different energies. The steric environment created by the auxiliary ensures that one of these transition states is significantly lower in energy, leading to the preferential formation of one diastereomer. mdpi.com
The success of this strategy relies on the effective steric shielding of one face of the reactive enolate intermediate. Evans oxazolidinones are particularly effective in this regard, as they form a rigid, chelated enolate structure that provides a well-defined stereochemical environment for the incoming electrophile. researchgate.netsantiago-lab.com
Regioselective Synthesis Strategies
Regioselectivity is crucial in the synthesis of this compound to ensure that bromination occurs exclusively at the C-2 position (the α-carbon to the free carboxylic acid) and not the C-3 position (the α-carbon to the tert-butyl ester). The Hell-Volhard-Zelinsky (HVZ) reaction is the quintessential method for achieving this regioselectivity. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org
The HVZ reaction involves treating a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.comlibretexts.org The reaction proceeds through the following steps:
The free carboxylic acid group of mono-tert-butyl succinate reacts with PBr₃ to form an acyl bromide. The tert-butyl ester group remains unaffected. byjus.com
The acyl bromide, unlike the parent carboxylic acid, readily tautomerizes to form an enol. This enolization occurs specifically at the α-position to the acyl bromide. libretexts.org
The enol tautomer then acts as a nucleophile, attacking Br₂ to install a bromine atom at the α-carbon.
Finally, upon workup with water or through exchange with unreacted carboxylic acid, the α-bromo acyl bromide is hydrolyzed back to the α-bromo carboxylic acid, yielding the desired product. masterorganicchemistry.com
This method is highly regioselective because the enolization step, which is necessary for bromination, only occurs at the carbon adjacent to the activated acyl bromide, not the ester. organic-chemistry.orglibretexts.org
Protecting Group Chemistry in Synthetic Routes
Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, allowing a reaction to be carried out selectively at another site in the molecule.
In the synthesis of this compound, the tert-butyl ester serves as a critical protecting group for one of the carboxylic acid functionalities of succinic acid. Its role is twofold:
Preventing Unwanted Reactions: The tert-butyl group masks one of the carboxyl groups, preventing it from reacting during the HVZ bromination. Without this protection, both sides of the succinic acid could potentially react with PBr₃, leading to a mixture of undesired products.
Directing Regioselectivity: As discussed in the regioselective synthesis section, the tert-butyl ester is stable under the conditions of the Hell-Volhard-Zelinsky reaction. It deactivates the adjacent methylene (C-3) protons towards enolization, thereby ensuring that bromination occurs exclusively at the C-2 position, which is alpha to the free, unprotected carboxylic acid.
The tert-butyl ester is a robust protecting group but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the corresponding dicarboxylic acid if required for subsequent synthetic steps. This orthogonality makes it an excellent choice for complex synthetic routes.
Orthogonal Protection Schemes for Complex Architectures
The tert-butyl ester of this compound is a prime example of a protecting group that is stable under a variety of reaction conditions but can be selectively removed in the presence of other sensitive functionalities. The most common strategy for the deprotection of tert-butyl esters involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). peptide.comthermofisher.com This chemical orthogonality is particularly exploited in solid-phase peptide synthesis (SPPS), where the temporary N-terminal protecting group, typically the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed repeatedly while the tert-butyl-based side-chain protecting groups remain intact. thermofisher.comnih.gov
The free carboxylic acid of this compound, on the other hand, can be activated for coupling reactions while the tert-butyl ester remains unaffected. This allows for the incorporation of the succinyl moiety into a larger molecule, with the tert-butyl ester serving as a masked carboxylic acid that can be revealed at a later synthetic stage. This strategy is invaluable in the synthesis of complex peptides, peptidomimetics, and other macromolecules where precise control over the sequence of bond formation is critical. The stability of the tert-butyl group to basic and nucleophilic conditions allows for a wide range of subsequent chemical transformations to be performed on the molecule without premature cleavage of the ester. peptide.com
The following table summarizes the orthogonal deprotection conditions for commonly used protecting groups in conjunction with the tert-butyl ester of this compound:
| Protecting Group | Chemical Formula | Cleavage Conditions |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | C15H12O2 | Base (e.g., Piperidine) |
| tert-Butoxycarbonyl (Boc) | C5H9O2 | Strong Acid (e.g., TFA) |
| Benzyl (Bn) | C7H7 | Hydrogenolysis (e.g., H2, Pd/C) |
| tert-Butyl (tBu) | C4H9 | Strong Acid (e.g., TFA) |
Innovative Reaction Conditions and Catalytic Systems
The synthesis of this compound itself, and specifically the introduction of the bromine atom at the alpha-position, can be achieved through various methods. Modern synthetic chemistry has seen a shift towards more efficient, selective, and sustainable catalytic systems.
Transition Metal Catalysis in Bromination
Transition metal catalysis offers powerful tools for the selective functionalization of C-H bonds. While direct catalytic alpha-bromination of mono-tert-butyl succinate is not extensively documented in dedicated studies, the principles of transition metal-catalyzed halogenation are well-established. For instance, manganese-catalyzed bromination of unactivated aliphatic C(sp3)−H bonds using N-bromosuccinimide (NBS) as the brominating agent has been developed. nih.gov Such methods, which proceed under mild conditions, could potentially be adapted for the synthesis of this compound from its precursor, mono-tert-butyl succinate. The regioselectivity in these reactions is often directed by the electronic and steric nature of the substrate and the ligand environment of the metal catalyst.
Organocatalytic Applications
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. The enantioselective alpha-bromination of carbonyl compounds, including aldehydes and ketones, has been successfully achieved using chiral amine catalysts. acs.org These reactions typically proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source. While specific organocatalytic methods for the asymmetric bromination of mono-tert-butyl succinate are not prominently reported, the existing methodologies for related substrates suggest a high potential for the development of such a process. Succinic acid itself has been employed as an organocatalyst in other transformations, highlighting the potential for derivatives of this simple dicarboxylic acid to participate in or be synthesized via organocatalytic pathways. acgpubs.org The development of an enantioselective organocatalytic bromination would be highly valuable for the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules.
Continuous Flow and Microreactor Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of alpha-halo ketones and other halogenated compounds has been successfully translated to continuous flow systems. nih.govacs.orgresearchgate.net These processes often utilize in-situ generation of the halogenating agent, which minimizes the handling of hazardous reagents like molecular bromine. For the synthesis of this compound, a continuous flow process could involve the pumping of mono-tert-butyl succinate and a suitable brominating agent through a heated or photochemically irradiated microreactor. This would allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, potentially leading to higher yields, improved selectivity, and a safer manufacturing process.
Total Synthesis Contexts and Convergent Strategies
The utility of this compound as a building block is best demonstrated in its application to the total synthesis of complex natural products. Its bifunctional nature makes it particularly well-suited for convergent synthetic strategies.
For example, in the synthesis of a complex peptide-based natural product, the free carboxylic acid of this compound could be coupled to an amino acid or peptide fragment. Subsequently, the bromine atom could be displaced by a nucleophile from another fragment, such as a thiol or an amine, to form a new carbon-heteroatom bond. Finally, the tert-butyl ester could be deprotected to reveal a carboxylic acid for further elaboration or to complete the synthesis of the target molecule. This convergent approach allows for the rapid assembly of molecular complexity from simpler, readily available starting materials. While specific examples detailing the use of this compound in total synthesis are not readily found in general searches, its structural motif is present in numerous complex natural products, and its application in such syntheses is a logical extension of its chemical properties. nih.govnih.govrsc.org
Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Tert Butoxy 4 Oxobutanoic Acid
Halogen Reactivity at the Alpha-Position
The bromine atom at the alpha-position to the carboxylic acid in 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid significantly influences its reactivity. This positioning makes the alpha-carbon an electrophilic center, susceptible to a variety of chemical transformations.
Nucleophilic Substitution Reactions
The presence of the bromine atom at the alpha-carbon makes this compound a valuable substrate for S(_N)2 reactions. The adjacent carbonyl group stabilizes the transition state of the S(_N)2 reaction, thereby increasing the reaction rate. libretexts.org This enhanced reactivity allows for the introduction of a wide range of nucleophiles at the alpha-position.
For instance, reaction with aqueous basic solutions can introduce a hydroxyl group, leading to the formation of α-hydroxy acids after an acidic work-up. libretexts.org Similarly, treatment with an excess of ammonia can yield α-amino acids, providing a synthetic route to these biologically important molecules. libretexts.org
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| OH⁻ (aq) | α-hydroxy-4-(tert-butoxy)-4-oxobutanoic acid | Aqueous basic solution followed by acidic work-up |
| NH₃ (excess) | α-amino-4-(tert-butoxy)-4-oxobutanoic acid | Reaction with excess ammonia |
Elimination Reactions to Form Alpha,Beta-Unsaturated Systems
Under the influence of a base, this compound can undergo an elimination reaction to form an α,β-unsaturated system. This dehydrobromination reaction typically follows an E2 mechanism, where the base abstracts a proton from the beta-carbon, leading to the concerted elimination of the bromide ion and the formation of a carbon-carbon double bond. libretexts.org
The choice of base is crucial in directing the outcome of the reaction. Sterically hindered bases, such as pyridine, are often employed to favor the E2 elimination pathway over competing substitution reactions. libretexts.org The resulting α,β-unsaturated ester is a versatile intermediate in organic synthesis. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. ck12.orgmsu.edu However, the use of bulky bases like tert-butoxide can favor the formation of the less substituted alkene. libretexts.orgksu.edu.sa
Radical Reactions and Reductive Pathways
The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a radical intermediate. Reductive dehalogenation is a common transformation for α-halo carbonyl compounds. wikipedia.org Reagents like tributyltin hydride (Bu(_3)SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can effectively replace the bromine atom with a hydrogen atom. libretexts.org
This process involves a radical chain mechanism where the tributyltin radical abstracts the bromine atom, generating an α-carbonyl radical. libretexts.org This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the chain and yielding the dehalogenated product. Additionally, photoreductants like Hantzsch esters can be used for selective debromination under photoirradiation. researchgate.net
Carboxylic Acid and Ester Functional Group Transformations
The presence of both a free carboxylic acid and a tert-butyl ester group in this compound allows for selective transformations at either end of the molecule.
Selective Ester Hydrolysis and Transesterification
The tert-butyl ester group can be selectively cleaved under specific conditions, leaving the carboxylic acid intact. Aqueous phosphoric acid is a mild and effective reagent for the deprotection of tert-butyl esters. organic-chemistry.org Another method involves the use of zinc bromide (ZnBr(_2)) in dichloromethane, which allows for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.net It's important to note that while tert-butyl esters are sensitive to acidic conditions, other esters like methyl or benzyl esters are generally stable under these conditions. organic-chemistry.org
Transesterification, the conversion of one ester to another, is also a possible transformation, although selective hydrolysis is more commonly employed for this type of bifunctional molecule.
| Reagent | Solvent | Key Features |
|---|---|---|
| Aqueous Phosphoric Acid | - | Mild, environmentally benign, selective. organic-chemistry.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective in the presence of other acid-labile groups. researchgate.net |
Mechanistic Investigations of Reactions Involving 2 Bromo 4 Tert Butoxy 4 Oxobutanoic Acid
Elucidation of Reaction Mechanisms via Kinetic Studies
No kinetic studies specifically investigating reactions of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid were identified in the available literature. Such studies would typically involve monitoring the rate of reaction under various conditions (e.g., concentration of reactants, temperature) to determine the rate law and infer the molecularity of the rate-determining step.
Spectroscopic Monitoring of Reaction Intermediates
There is no published research on the use of spectroscopic techniques, such as NMR or IR spectroscopy, to monitor the formation and decay of intermediates in reactions involving this compound. These methods are crucial for detecting transient species that can provide direct evidence for a proposed reaction pathway.
Isotopic Labeling Studies in Mechanistic Pathways
No studies utilizing isotopic labeling to trace the fate of atoms in reactions of this compound were found. This powerful technique is used to distinguish between different possible mechanistic pathways by tracking the position of isotopes in the products.
Computational Chemistry Approaches to Reaction Mechanism Elucidation
A search for computational studies on the reaction mechanisms of this compound did not yield any specific results. Computational chemistry is a vital tool for modeling reaction pathways and understanding the energetics of transition states and intermediates.
No computational analyses of transition states for reactions involving this compound have been reported.
Energy profiles for reactions of this compound have not been computationally mapped in the accessible literature.
There are no specific applications of Frontier Molecular Orbital Theory to elucidate the reactivity of this compound in published research.
Applications of 2 Bromo 4 Tert Butoxy 4 Oxobutanoic Acid As a Synthetic Precursor
Synthesis of Chiral Building Blocks
The presence of a stereocenter at the second carbon position upon substitution of the bromine atom makes 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid an attractive starting material for the synthesis of chiral building blocks. These building blocks are crucial intermediates in the pharmaceutical industry for the development of single-enantiomer drugs. While the direct asymmetric synthesis utilizing this specific precursor is not extensively documented in publicly available literature, its structure lends itself to established methodologies for creating chirality.
Stereoselective synthesis methods, such as diastereoselective reactions, are fundamental in producing chiral molecules. For instance, the addition of nucleophiles to chiral imines derived from aldehydes can proceed with high diastereoselectivity, a principle that could be applied to derivatives of this compound. The synthesis of chiral terminal bromo-substituted propargylamines has been achieved with modest to good yields and high diastereoselectivity through the addition of lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines. nih.gov This highlights a potential pathway where the bromo-substituted backbone of our title compound could be incorporated into a chiral framework.
Future research may focus on the development of enantioselective methods, such as catalytic asymmetric hydrogenation or epoxidation, to directly introduce chirality using this compound or its derivatives as substrates. The successful application of such methods would provide a direct route to valuable enantiopure building blocks for drug discovery and other applications.
Precursor to Biologically Relevant Compounds (Focus on Chemical Synthesis Route)
The structural motifs present in this compound are frequently found in biologically active molecules. Its utility as a precursor stems from its ability to undergo a variety of chemical transformations to construct key structural features of these compounds.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound, possessing both an electrophilic carbon and a carboxylic acid, makes it a suitable precursor for the synthesis of various nitrogen-containing ring systems.
One potential application is in the synthesis of pyrrolidinones, a common structural motif in medicinal chemistry. For example, a similar compound, 3-(3-bromo-phenyl)-4-oxo-butanoic acid ethyl ester, is utilized in the synthesis of 2-oxo-1-pyrrolidine derivatives. nih.gov The general strategy involves a reductive amination of a keto-ester followed by cyclization to form the lactam ring. By analogy, this compound could be transformed into a keto-ester and subsequently reacted with an amine to undergo reductive amination and cyclization, yielding a substituted pyrrolidinone. The bromine atom could be retained for further functionalization or be displaced by the amine in an intramolecular fashion to form the heterocyclic ring.
The synthesis of various nitrogen heterocycles, including pyrrolidines, often involves the cyclization of precursors containing both an amine and a suitable electrophile. nih.govrsc.org The α-bromo position in this compound serves as a potent electrophilic site, which can react with a primary or secondary amine to form a carbon-nitrogen bond, a key step in the formation of many heterocyclic rings.
| Heterocycle Class | Potential Synthetic Strategy | Key Reaction |
| Pyrrolidinones (Lactams) | Reductive amination of a corresponding keto-ester derivative followed by intramolecular cyclization. | Reductive Amination, Lactamization |
| Substituted Pyrrolidines | Intramolecular nucleophilic substitution of the bromide by an amine introduced at the carboxylic acid terminus. | N-alkylation, Cyclization |
| Other N-Heterocycles | Use as a bifunctional building block in multi-component reactions. | Annulation, Cycloaddition |
This table is based on potential synthetic routes suggested by the reactivity of similar compounds.
Unnatural amino acids and peptidomimetics are of significant interest in drug discovery as they can lead to peptides with enhanced stability and novel biological activities. nih.gov The structure of this compound makes it an ideal precursor for the synthesis of α- and β-amino acid derivatives.
The α-bromo substituent can be displaced by an amine nucleophile, such as ammonia or a protected amine, via an SN2 reaction to introduce the α-amino group. The carboxylic acid and the tert-butyl ester functionalities provide handles for further manipulation and incorporation into peptide chains. The tert-butyl ester serves as a common protecting group for carboxylic acids in peptide synthesis, which can be selectively removed under acidic conditions. openstax.org
The synthesis of unnatural amino acids often involves the alkylation of a nucleophilic glycine equivalent with an electrophile. nih.gov In this context, this compound can act as a four-carbon electrophilic building block, reacting with a chiral glycine enolate equivalent to produce a protected, non-proteinogenic amino acid. This approach allows for the introduction of a carboxylic acid side chain with a protected terminus.
| Amino Acid Derivative | Synthetic Approach | Key Features of Precursor |
| α-Amino Acid Derivative | Nucleophilic substitution of the bromine with an amine source. | α-bromo position for amine introduction. |
| β-Amino Acid Derivative | Rearrangement or multi-step synthesis from the α-bromo precursor. | Versatile four-carbon backbone. |
| Glutamic Acid Analogs | The butanoic acid backbone mimics the structure of glutamic acid. | Carboxylic acid and ester for side-chain modification. |
This table outlines potential synthetic applications based on the compound's structure.
The synthesis of natural product analogues is a key strategy in medicinal chemistry to improve the pharmacological properties of a parent compound. While no specific examples of the direct incorporation of this compound into a complex natural product analogue are prominently reported, its potential is evident. The functional group array allows it to serve as a versatile starting material for the construction of key fragments of natural products. The ability to introduce both an amino group and a carboxylic acid function makes it a potential precursor for alkaloid and macrolide synthesis.
Development of Advanced Materials and Polymers
The synthesis of functional polymers and advanced materials often relies on monomers with specific reactive groups. While the primary application of this compound appears to be in the realm of fine chemical synthesis, its structure contains functionalities that could be exploited in materials science.
A structurally related compound, 4-(tert-butoxy)-4-oxobutanoic acid, has been utilized as a monomer building block. rsc.org This suggests that this compound could also be used in polymerization reactions. The carboxylic acid can be used for the formation of polyesters or polyamides. The bromine atom offers a site for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This could be used to tune the properties of the resulting material, such as its solubility, thermal stability, or to introduce specific binding sites.
Role in Ligand Synthesis for Catalysis
The development of new ligands is crucial for advancing the field of catalysis. Ligands coordinate to metal centers and modulate their reactivity and selectivity. The carboxylic acid group in this compound can serve as a coordination site for a metal ion. The rest of the molecule can be elaborated to introduce other donor atoms, such as nitrogen or phosphorus, to create multidentate ligands. The bromine atom can be used as a handle for further functionalization, for example, through cross-coupling reactions, to build more complex ligand architectures. The synthesis of ligands with specific steric and electronic properties is essential for the development of highly efficient and selective catalysts for a wide range of chemical transformations.
Advanced Analytical and Spectroscopic Characterization in Academic Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for the confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
In the analysis of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, an exact mass measurement would be performed, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The presence of bromine is particularly noteworthy, as its two stable isotopes, 79Br and 81Br, have nearly equal natural abundance, leading to a characteristic M+2 isotopic pattern in the mass spectrum. The expected monoisotopic mass for the protonated molecule [M+H]+ would be calculated and compared to the experimentally observed value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, C8H13BrO4.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
|---|---|
| [C8H1379BrO4+H]+ | 252.0022 |
| [C8H1381BrO4+H]+ | 254.0002 |
| [C8H1379BrO4+Na]+ | 273.9841 |
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
While standard one-dimensional (1D) 1H and 13C NMR provide foundational structural information, advanced NMR techniques offer deeper insights into the connectivity and spatial relationships within the molecule.
Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline or amorphous solid form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from the solution state. 13C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would yield a high-resolution spectrum of the carbon environments in the solid state.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm)
| Position | Predicted 1H Shift | Predicted 13C Shift |
|---|---|---|
| C(O)OH | 10-12 | 170-175 |
| CH-Br | 4.5-4.8 | 45-50 |
| CH2 | 2.8-3.2 | 35-40 |
| C(O)O | - | 168-172 |
| C(CH3)3 | - | 80-85 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm-1, characteristic of the O-H stretch of the carboxylic acid. Two distinct carbonyl (C=O) stretching bands would also be anticipated: one for the carboxylic acid around 1700-1725 cm-1 and another for the tert-butyl ester at approximately 1725-1740 cm-1. The C-Br stretching vibration would likely appear in the fingerprint region, typically between 500 and 700 cm-1.
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C=O stretches would be observable. The C-Br stretch is also typically Raman active.
Table 3: Predicted Vibrational Spectroscopy Frequencies (in cm-1)
| Functional Group | Predicted FTIR Frequency | Predicted Raman Frequency |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O (Carboxylic Acid) | 1700-1725 | 1700-1725 |
| C=O (Ester) | 1725-1740 | 1725-1740 |
| C-O Stretch | 1000-1300 | Present |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. For a chiral molecule, the analysis of anomalous dispersion effects, often facilitated by the presence of a heavy atom like bromine, can be used to determine the absolute configuration (R or S) of the stereocenter at the second carbon. This information is crucial for understanding the stereochemistry of reactions involving this compound. As of now, no public crystal structure data is available for this specific compound.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is often necessary to determine the enantiomeric excess (ee) of a sample, particularly after an asymmetric synthesis. Chiral high-performance liquid chromatography (HPLC) is the most common technique for this purpose.
The separation of the enantiomers would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, would be developed to achieve baseline separation of the two enantiomers. The ratio of the peak areas in the chromatogram would then be used to calculate the enantiomeric excess of the sample. The development of such a method would involve screening different chiral columns and mobile phase compositions to optimize the resolution.
Theoretical and Computational Studies on 2 Bromo 4 Tert Butoxy 4 Oxobutanoic Acid and Its Derivatives
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the behavior of molecules at the electronic level. These methods could be employed to elucidate the intrinsic properties of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid.
Electronic Structure and Molecular Geometry
A primary application of quantum chemical calculations would be the determination of the most stable three-dimensional arrangement of atoms in this compound. By solving the electronic Schrödinger equation, these methods can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. This analysis would reveal how the presence of the bromine atom and the bulky tert-butoxy group influences the geometry of the butanoic acid backbone.
Furthermore, these calculations would provide a detailed picture of the electronic structure, including the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map would be particularly useful in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Table 7.1: Hypothetical Geometrical Parameters for this compound
| Parameter | Predicted Value Range |
|---|---|
| C-Br Bond Length | 1.95 - 2.05 Å |
| C=O (acid) Bond Length | 1.20 - 1.25 Å |
| C=O (ester) Bond Length | 1.21 - 1.26 Å |
| C-O (acid) Bond Length | 1.34 - 1.39 Å |
| C-O (ester) Bond Length | 1.33 - 1.38 Å |
Note: This table is illustrative and not based on published data for the specific molecule.
Conformational Analysis and Energy Landscapes
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational changes. This analysis would identify the most stable conformer(s) and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.
Spectroscopic Property Prediction (e.g., NMR, IR)
Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, these methods could predict:
Nuclear Magnetic Resonance (NMR) Spectra : Calculation of chemical shifts for ¹H and ¹³C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Infrared (IR) Spectra : Prediction of vibrational frequencies and their corresponding intensities. This information helps in identifying the characteristic vibrational modes of the molecule's functional groups, such as the C=O stretches of the carboxylic acid and ester, the C-O stretches, and the C-Br stretch.
Table 7.2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 3400 - 3600 (gas phase) |
| C-H Stretch | 2850 - 3000 |
| C=O Stretch (Carboxylic Acid) | 1750 - 1790 |
| C=O Stretch (Ester) | 1730 - 1760 |
| C-Br Stretch | 500 - 650 |
Note: These are typical ranges and would be specifically calculated for the molecule in a dedicated study.
Chemoinformatics and QSAR in Analog Design
Chemoinformatics applies computational methods to manage and analyze chemical data. For a molecule like this compound, chemoinformatic tools could be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties.
If a set of structurally similar compounds with known biological activity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR attempts to find a mathematical relationship between the calculated molecular descriptors and the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds. However, without a dataset of related compounds and their activities, the development of a QSAR model is not feasible.
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid, and how can regioselectivity be ensured during bromination?
A: The compound is typically synthesized via tert-butoxy protection of a β-keto acid precursor, followed by bromination at the α-position. For example, in a total synthesis protocol, (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid was prepared by treating a tert-butyl-protected β-keto acid derivative with a brominating agent (e.g., HBr/AcOH or N-bromosuccinimide) under controlled conditions . Regioselectivity is achieved by steric and electronic effects: the tert-butoxy group directs bromination to the less hindered α-position. Monitoring via -NMR (e.g., disappearance of α-proton signals) and LC-MS ensures reaction completion.
Advanced Stereochemical Analysis
Q. Q: How can researchers resolve contradictions in stereochemical assignments of chiral derivatives of this compound?
A: Absolute configuration determination often relies on X-ray crystallography. For instance, in a study involving a similar tert-butoxy-protected precursor, the stereochemistry was confirmed by refining the crystal structure using SHELXL software . If crystallographic data is unavailable, comparative NMR analysis with known enantiomers or circular dichroism (CD) spectroscopy can be employed. Computational methods (e.g., DFT-based optical rotation predictions) may also resolve ambiguities .
Mechanistic Insights in Functionalization
Q. Q: What mechanistic considerations govern the reactivity of the bromo and tert-butoxy groups in subsequent transformations (e.g., nucleophilic substitutions or cross-couplings)?
A: The bromo group acts as a leaving site for nucleophilic substitutions (e.g., Suzuki couplings), while the tert-butoxy group stabilizes the adjacent carbonyl via steric protection and electronic donation. For example, in a synthesis of benzofuranones, the bromo substituent in this compound was displaced by a thiol group under basic conditions, followed by acid-catalyzed cyclization . Kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) and DFT calculations can elucidate competing pathways.
Analytical Challenges in Purity Assessment
Q. Q: Which analytical techniques are most effective for assessing the purity and stability of this compound under storage conditions?
A: High-resolution LC-MS is critical for detecting degradation products (e.g., de-brominated or de-tert-butylated species). -NMR can confirm structural integrity, particularly the tert-butoxy group’s resonance at ~80 ppm. Stability studies should be conducted under inert atmospheres at 4°C, as tert-butyl esters are prone to hydrolysis in humid environments . Differential scanning calorimetry (DSC) may identify decomposition temperatures.
Applications in Heterocyclic Synthesis
Q. Q: How is this compound utilized as a building block for synthesizing bioactive heterocycles?
A: The compound serves as a precursor for thiazepanones and lactones. For instance, in a mutanobactin synthesis, the bromo group was replaced with a thiol moiety, enabling macrocyclization via intramolecular nucleophilic attack . The tert-butoxy group enhances solubility in non-polar solvents, facilitating purification. Researchers should optimize reaction stoichiometry (e.g., 1.2–1.5 equiv of nucleophile) and employ catalysts like DMAP for efficient coupling.
Contradictions in Reaction Yields
Q. Q: How can researchers address inconsistent yields in multi-step syntheses involving this compound?
A: Yield variability often stems from competing side reactions (e.g., over-bromination or ester hydrolysis). Design of experiments (DoE) methodologies can identify critical factors (e.g., temperature, reagent equivalents). For example, in one study, reducing the bromination temperature from 25°C to 0°C improved yield by 20% by minimizing di-bromination . Mid-reaction quenching and TLC monitoring are recommended for troubleshooting.
Computational Modeling for Reactivity Prediction
Q. Q: What computational tools are available to predict the reactivity of this compound in novel reactions?
A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for bromine displacement or tert-butoxy cleavage. Software like Gaussian or ORCA is used to calculate activation energies and predict regioselectivity. Molecular docking studies (e.g., AutoDock Vina) may also assess interactions with enzymatic targets in drug discovery applications .
Safety and Handling Protocols
Q. Q: What safety precautions are essential when handling this compound in laboratory settings?
A: The compound’s Material Safety Data Sheet (MSDS) recommends using nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation . Storage at –20°C under nitrogen prevents degradation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. LC-MS or IR can confirm decomposition products post-accident.
Comparative Analysis with Structural Analogues
Q. Q: How does the reactivity of this compound compare to non-brominated or non-protected analogues (e.g., 4-oxobutanoic acid)?
A: The bromo group increases electrophilicity at the α-carbon, enabling nucleophilic substitutions absent in 4-oxobutanoic acid. The tert-butoxy group reduces polarity, enhancing organic-phase solubility compared to free acids. For example, tert-butyl protection in similar compounds improves crystallinity for XRD analysis . Comparative kinetic studies using UV-Vis spectroscopy can quantify these effects.
Degradation Pathways and Byproduct Identification
Q. Q: What are the primary degradation pathways of this compound, and how can byproducts be characterized?
A: Common degradation includes tert-butyl ester hydrolysis to 2-bromo-4-oxobutanoic acid under acidic/alkaline conditions or thermal cleavage. Accelerated stability studies (40°C/75% RH) coupled with HRMS and -NMR identify byproducts. For instance, hydrolysis yields a carboxylic acid (δ ~12 ppm in -NMR) and tert-butanol (δ ~1.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
